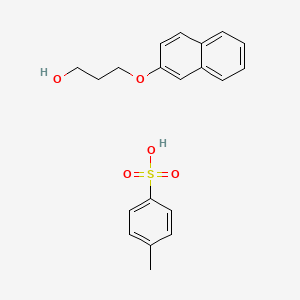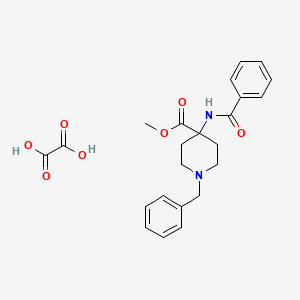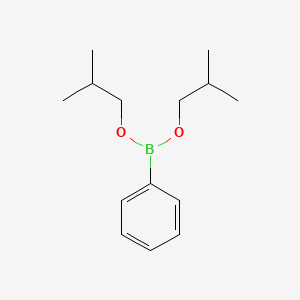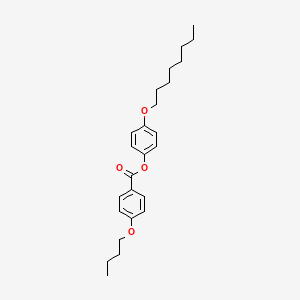
2-(Difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane typically involves the introduction of difluoromethyl groups into the molecule. One common method is the use of difluoromethylation reagents, which can transfer CF2H groups to various substrates. This process can be achieved through electrophilic, nucleophilic, radical, and cross-coupling methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of CF2H groups to the desired substrates. The use of non-ozone depleting difluorocarbene reagents has also been explored to achieve X–H insertion in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include ClCF2H for X–CF2H bond formation and novel difluorocarbene reagents for X–H insertion. Reaction conditions may vary depending on the desired outcome, but they often involve the use of metal-based catalysts and specific temperature and pressure settings .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of other fluorinated compounds and as a reagent in various chemical reactions.
Biology: Its unique properties make it useful in biological studies, particularly in the development of bioactive molecules.
Medicine: The compound’s potential as a pharmaceutical intermediate has been explored, particularly in the development of drugs with improved properties.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane involves its ability to form hydrogen bonds due to the presence of the CF2H group. This group acts as a hydrogen bond donor, which can interact with various molecular targets and pathways. The compound’s effects are mediated through these interactions, which can influence the stability and reactivity of the molecules it interacts with .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorinated organic molecules such as:
- 1-(Difluoromethyl)-2-nitrobenzene
- Difluoromethylthioethers
- Fluorinated indolizines
Uniqueness
What sets 2-(Difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane apart is its unique combination of multiple fluorine atoms and a difluoromethyl group. This combination imparts distinct physicochemical properties, such as increased stability and the ability to form strong hydrogen bonds, making it valuable in various applications .
Propiedades
Número CAS |
57915-74-9 |
|---|---|
Fórmula molecular |
C10H10F12 |
Peso molecular |
358.17 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane |
InChI |
InChI=1S/C10H10F12/c1-4(8(15,16)5(11)9(17,18)19)2-3-7(14,6(12)13)10(20,21)22/h4-6H,2-3H2,1H3 |
Clave InChI |
NLGCSDCZOYXNBL-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(C(F)F)(C(F)(F)F)F)C(C(C(F)(F)F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14622389.png)
![N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14622405.png)

![N,N'-[(4-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14622419.png)

methanone](/img/structure/B14622427.png)

![5-[(4-Methoxyphenyl)methyl]-2-methylpyridine](/img/structure/B14622430.png)
![1-[3-(Trimethylsilyl)propyl]pyrrolidine](/img/structure/B14622435.png)


![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-hydroxy-](/img/structure/B14622458.png)
